molecular formula C13H11NO6 B12121641 3-carboxy-6-methoxy-4-oxo-1(4H)-Quinolineacetic acid

3-carboxy-6-methoxy-4-oxo-1(4H)-Quinolineacetic acid

Cat. No.: B12121641
M. Wt: 277.23 g/mol
InChI Key: RFHBQTMWYAZBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibacterial agents that are widely used in the treatment of various bacterial infections This compound is characterized by the presence of a carboxymethyl group, a methoxy group, and a carboxylic acid group attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxymethylation: The carboxymethyl group can be introduced through a carboxymethylation reaction using chloroacetic acid in the presence of a base.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves optimization of the above synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl and methoxy groups.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

    Condensation Reagents: Aldehydes, ketones, carboxylic acids

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,3-dicarboxylic acid, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound’s antibacterial properties make it a candidate for the development of new antibiotics and antimicrobial agents.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for the treatment of bacterial infections and other diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.

    Norfloxacin: Another quinolone antibiotic with similar antibacterial properties.

    Levofloxacin: A third-generation quinolone with enhanced activity against a broader range of bacteria.

Uniqueness

1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carboxymethyl and methoxy groups allows for diverse chemical modifications and the development of new derivatives with improved properties.

Properties

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

1-(carboxymethyl)-6-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H11NO6/c1-20-7-2-3-10-8(4-7)12(17)9(13(18)19)5-14(10)6-11(15)16/h2-5H,6H2,1H3,(H,15,16)(H,18,19)

InChI Key

RFHBQTMWYAZBRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.